Cas no 204067-15-2 (Boc-Alpha-Methyl-L-Tryptophan)

Boc-Alpha-Methyl-L-Tryptophan Chemical and Physical Properties
Names and Identifiers
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- L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-α-methyl-
- Boc-Alpha-Methyl-L-Tryptophan
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- Inchi: 1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21)/t17-/m0/s1
- InChI Key: LJPMZDOWNYFYCN-KRWDZBQOSA-N
- SMILES: C(C1=CNC2C=CC=CC1=2)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 318.15795719g/mol
- Monoisotopic Mass: 318.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 91.4Ų
Boc-Alpha-Methyl-L-Tryptophan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB597270-5g |
Boc-α-methyl-L-Tryptophan; . |
204067-15-2 | 5g |
€1554.60 | 2024-07-19 | ||
abcr | AB597270-1g |
Boc-α-methyl-L-Tryptophan; . |
204067-15-2 | 1g |
€488.30 | 2024-07-19 |
Boc-Alpha-Methyl-L-Tryptophan Related Literature
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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5. Book reviews
Additional information on Boc-Alpha-Methyl-L-Tryptophan
Boc-Alpha-Methyl-L-Tryptophan: A Comprehensive Overview
Boc-Alpha-Methyl-L-Tryptophan (CAS No: 204067-15-2) is a significant compound in the field of biochemistry and pharmacology, particularly due to its role as a modified amino acid derivative. This compound, also referred to as Boc-Ame-L-Trp, is a protected form of L-Tryptophan, where the alpha-carbon is substituted with a methyl group, and the carboxyl group is protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is widely used in peptide synthesis to prevent unwanted side reactions during the synthesis process.
The structural modification of L-Tryptophan in Boc-Alpha-Methyl-L-Tryptophan introduces unique properties that make it valuable in various research and industrial applications. The alpha-methylation enhances the stability of the compound and alters its pharmacokinetic profile, making it a promising candidate for drug delivery systems and targeted therapies. Recent studies have highlighted the potential of this compound in enhancing the bioavailability of peptide-based drugs, which is a critical factor in modern drug development.
One of the most notable advancements involving Boc-Alpha-Methyl-L-Tryptophan is its application in the synthesis of bioactive peptides. Researchers have demonstrated that incorporating this derivative into peptide sequences can significantly improve their resistance to enzymatic degradation, thereby extending their half-life in vivo. This property is particularly advantageous in the development of peptide-based vaccines and therapeutic agents.
In addition to its role in peptide synthesis, Boc-Alpha-Methyl-L-Tryptophan has been explored for its potential in modulating cellular signaling pathways. Recent findings suggest that this compound can influence the activity of key enzymes involved in metabolism and inflammation, opening new avenues for its use in treating metabolic disorders and inflammatory diseases.
The synthesis of Boc-Alpha-Methyl-L-Tryptophan typically involves multi-step processes that include protection of the carboxyl group with Boc reagents and subsequent alkylation at the alpha position. These steps are optimized to ensure high yields and purity, which are essential for its application in sensitive biological assays.
From an analytical standpoint, characterization of Boc-Alpha-Methyl-L-Tryptophan is often performed using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into the compound's purity, structure, and stability, ensuring its reliability for downstream applications.
In terms of storage and handling, Boc-Alpha-Methyl-L-Tryptophan should be kept under controlled conditions to prevent degradation. Proper storage practices include maintaining it at low temperatures and protecting it from light exposure, which can affect its stability over time.
Looking ahead, ongoing research continues to uncover new applications for Boc-Alpha-Methyl-L-Tryptophan. Its role as a building block in complex peptide structures and its potential as a therapeutic agent make it a subject of intense interest in both academic and industrial settings.
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